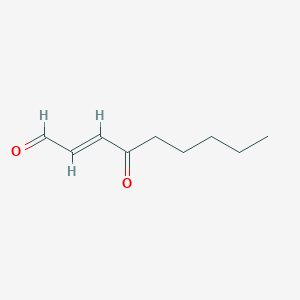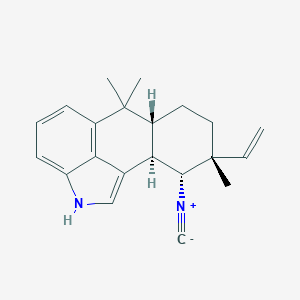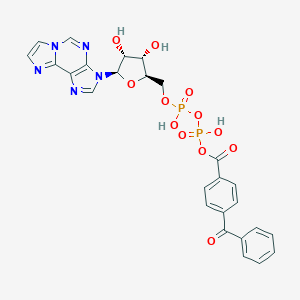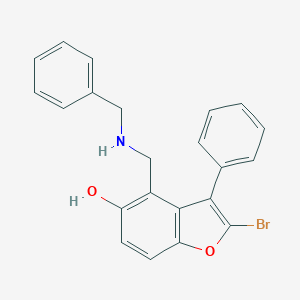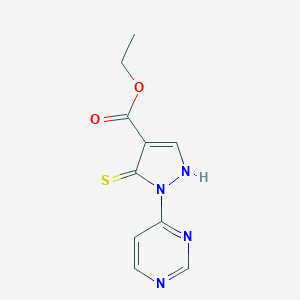
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester, also known as PT2399, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. PT2399 is a small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a key role in the response to hypoxia, or low oxygen levels, in cells.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been studied extensively for its potential therapeutic applications, particularly in cancer treatment. HIF-1α is overexpressed in many solid tumors and is associated with tumor growth, angiogenesis, and resistance to chemotherapy and radiation therapy. Inhibition of HIF-1α has been shown to sensitize cancer cells to these treatments and improve patient outcomes. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has also been studied for its potential in treating other diseases, such as cardiovascular and respiratory disorders.
Wirkmechanismus
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester inhibits the activity of HIF-1α by binding to its oxygen-dependent degradation domain (ODD), preventing its degradation by the ubiquitin-proteasome system. This leads to the accumulation of HIF-1α in the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester reduces the expression of these genes and sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester reduces the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF), and glucose metabolism, such as hexokinase 2 (HK2). This leads to reduced tumor growth and increased sensitivity to chemotherapy and radiation therapy. In animal models, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been shown to reduce tumor growth and metastasis and improve survival. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has several advantages as a research tool, including its high potency and selectivity for HIF-1α. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability in the presence of light and air. These factors can make it difficult to use in certain lab experiments and may require the use of specialized techniques and equipment.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester and its potential therapeutic applications. One area of focus is the development of more stable and soluble analogs of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester that can be used in a wider range of lab experiments and potentially in clinical trials. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from HIF-1α inhibition. Additionally, there is growing interest in the use of combination therapies that target multiple pathways involved in cancer progression, including HIF-1α inhibition. Finally, the potential use of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester in other disease areas, such as cardiovascular and respiratory disorders, warrants further investigation.
Synthesemethoden
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester involves a multi-step process, starting with the reaction of 4-chloro-3-nitropyrazole with ethyl 2-bromoacetate to form 1-ethyl-4-nitro-3-pyrazolecarboxylate. This intermediate is then reduced with tin(II) chloride and hydrochloric acid to yield 1-ethyl-4-amino-3-pyrazolecarboxylate. The final step involves the reaction of 1-ethyl-4-amino-3-pyrazolecarboxylate with 4-(4-pyrimidinylthio)benzaldehyde to form 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester.
Eigenschaften
CAS-Nummer |
105877-69-8 |
|---|---|
Molekularformel |
C10H10N4O2S |
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
ethyl 2-pyrimidin-4-yl-3-sulfanylidene-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-10(15)7-5-13-14(9(7)17)8-3-4-11-6-12-8/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
ASDLGQVVAKZVCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNN(C1=S)C2=NC=NC=C2 |
Kanonische SMILES |
CCOC(=O)C1=CNN(C1=S)C2=NC=NC=C2 |
Synonyme |
1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-MERCAPTO-1-(4-PYRIMIDINYL)-, ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




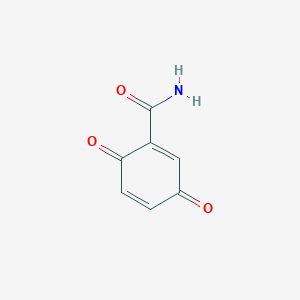

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)
